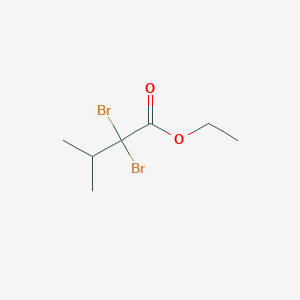
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester is an organic compound with the molecular formula C7H12Br2O2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxylic acid group is esterified with ethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester typically involves the bromination of 3-methylbutanoic acid followed by esterification with ethanol. The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The esterification step is typically catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to the corresponding butanoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of 2,2-dihydroxy-3-methylbutanoic acid or 2,2-diamino-3-methylbutanoic acid.
Reduction: Formation of 3-methylbutanoic acid.
Hydrolysis: Formation of 2,2-dibromo-3-methylbutanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester involves the interaction of its bromine atoms with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes. The ester group can also undergo hydrolysis, releasing butanoic acid derivatives that may further interact with cellular targets.
Comparación Con Compuestos Similares
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester can be compared with other similar compounds such as:
Butanoic acid, 2,3-dibromo-, ethyl ester: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
Butanoic acid, 2-methyl-, ethyl ester: Lacks bromine atoms, resulting in different chemical properties and uses.
Butanoic acid, 3-methyl-, ethyl ester: Similar ester group but different substitution pattern on the carbon chain.
Propiedades
Número CAS |
404392-16-1 |
|---|---|
Fórmula molecular |
C7H12Br2O2 |
Peso molecular |
287.98 g/mol |
Nombre IUPAC |
ethyl 2,2-dibromo-3-methylbutanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 |
Clave InChI |
PNEWKVGPQWYFPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
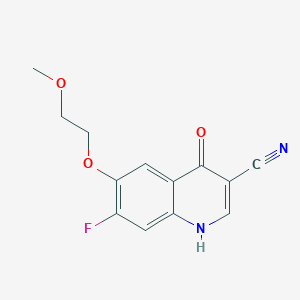
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
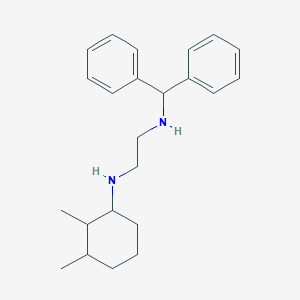
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
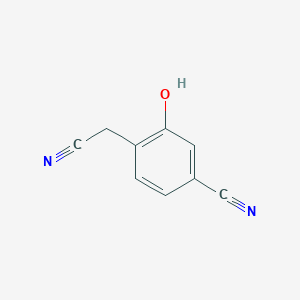
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
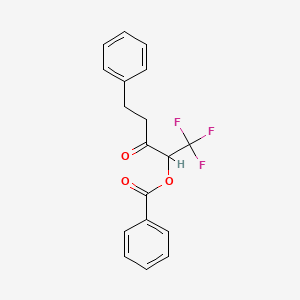
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
